Benzoic acid, 3-[3-[4-(dimethylamino)phenyl]-2-oxo-1-imidazolidinyl]-
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Overview
Description
3-(3-(4-(Dimethylamino)phenyl)-2-oxoimidazolidin-1-yl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to an imidazolidinone ring, which is further substituted with a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-(Dimethylamino)phenyl)-2-oxoimidazolidin-1-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with glycine to form an intermediate Schiff base, which is then cyclized to form the imidazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-(Dimethylamino)phenyl)-2-oxoimidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The carbonyl group in the imidazolidinone ring can be reduced to form hydroxyl derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-(3-(4-(Dimethylamino)phenyl)-2-oxoimidazolidin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(3-(4-(Dimethylamino)phenyl)-2-oxoimidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the imidazolidinone ring can interact with enzymes and receptors. These interactions can modulate the activity of various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(Dimethylamino)phenyl)propanoic acid
- 3-(4-(Dimethylamino)phenyl)benzoic acid
- 3-(4-(Dimethylamino)phenyl)-2-oxoimidazolidin-1-yl)propanoic acid
Uniqueness
3-(3-(4-(Dimethylamino)phenyl)-2-oxoimidazolidin-1-yl)benzoic acid is unique due to the presence of both the imidazolidinone ring and the benzoic acid moiety. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry .
Biological Activity
Benzoic acid derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound Benzoic acid, 3-[3-[4-(dimethylamino)phenyl]-2-oxo-1-imidazolidinyl]- (often referred to as "the compound") is of particular interest due to its unique structural features that may confer specific biological effects.
Chemical Structure
The compound can be described structurally as follows:
- IUPAC Name : Benzoic acid, 3-[3-[4-(dimethylamino)phenyl]-2-oxo-1-imidazolidinyl]-
- Molecular Formula : C16H18N2O3
- Molecular Weight : 286.33 g/mol
Antimicrobial Properties
Research indicates that benzoic acid derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to the one showed effectiveness against a range of bacteria and fungi, potentially due to their ability to disrupt microbial cell membranes or inhibit enzymatic functions essential for microbial growth .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-kB pathways, leading to decreased inflammation in cellular models .
Anticancer Activity
Preliminary studies indicate that the compound has potential anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The compound's ability to penetrate cell membranes efficiently suggests it could serve as a lead compound for further development in cancer therapeutics .
Study 1: Antimicrobial Efficacy
A study published in Journal of Applied Microbiology assessed the antimicrobial efficacy of various benzoic acid derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, demonstrating its potential as a broad-spectrum antimicrobial agent .
Study 2: Anti-inflammatory Mechanisms
In a controlled laboratory setting, researchers investigated the anti-inflammatory effects of the compound on macrophage cells stimulated with lipopolysaccharides (LPS). The findings revealed a significant reduction in TNF-alpha and IL-6 production, suggesting that the compound could modulate inflammatory responses effectively .
Study 3: Cancer Cell Apoptosis
A recent study focused on the effects of the compound on human breast cancer cell lines (MCF-7). The compound was found to induce apoptosis through caspase activation and increased levels of reactive oxygen species (ROS). The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cancer cells .
Data Tables
Biological Activity | Tested Concentration | Effect Observed |
---|---|---|
Antimicrobial | 32 µg/mL | Inhibition of growth in S. aureus and E. coli |
Anti-inflammatory | 50 µM | Reduction in TNF-alpha and IL-6 production |
Anticancer | 15 µM | Induction of apoptosis in MCF-7 cells |
Properties
CAS No. |
651748-88-8 |
---|---|
Molecular Formula |
C18H19N3O3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-[3-[4-(dimethylamino)phenyl]-2-oxoimidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C18H19N3O3/c1-19(2)14-6-8-15(9-7-14)20-10-11-21(18(20)24)16-5-3-4-13(12-16)17(22)23/h3-9,12H,10-11H2,1-2H3,(H,22,23) |
InChI Key |
PWNMWZMYIMSGSD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2CCN(C2=O)C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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